molecular formula C24H21N5O2S B3884716 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide

Cat. No.: B3884716
M. Wt: 443.5 g/mol
InChI Key: VMCNKUDOHGJVKH-PCLIKHOPSA-N
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Description

The compound “2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(2-methoxybenzylidene)acetohydrazide” is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives have received considerable attention due to their economic importance, including as compounds with biological activity . This pharmacological potential has already been valued in some drugs that contain the 1,2,4-triazole scaffold .


Synthesis Analysis

The synthesis of this compound was carried out in two steps . In the first step, 4,5-diphenyl-4H-1,2,4-triazole-3-thiol was S-alkylated using a halogenated acetal and cesium carbonate . In the second step, several acetal deprotection procedures were tested, and the aldehyde obtained was isolated as a bisulfite adduct .


Molecular Structure Analysis

The structures of the new compounds were characterized by FT-IR, 1D, and 2D NMR spectroscopic methods .


Chemical Reactions Analysis

Several methods are available for the synthesis of 1,2,4-triazole thiols . Some of them involve carboxylic acid chloride reactions with thiosemicarbazide (or a substituted derivative) followed by thermal cyclization of the obtained intermediary . 1,2,4-Triazole thiols can be further functionalized by S-alkylation using different reagents .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-31-21-15-9-8-12-19(21)16-25-26-22(30)17-32-24-28-27-23(18-10-4-2-5-11-18)29(24)20-13-6-3-7-14-20/h2-16H,17H2,1H3,(H,26,30)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCNKUDOHGJVKH-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide

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